1-Aziridinecarboxamide, N,N'-1,6-hexanediylbis-

Descripción

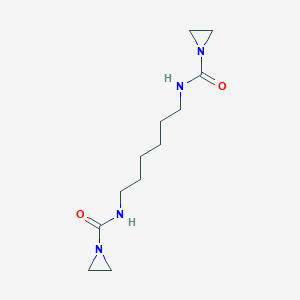

1-Aziridinecarboxamide, N,N'-1,6-hexanediylbis- (CAS 2271-93-4) is a bis-aziridine derivative with the molecular formula C₁₂H₂₂N₄O₂ and a molecular weight of 254.33 g/mol. It is characterized by two aziridine (ethyleneimine) rings linked via a hexamethylene chain (1,6-hexanediyl group) and carboxamide functional groups. Key physical properties include a density of 1.233 g/cm³ (at 20°C) and a melting point of 106°C (in acetone) . The compound is commonly used as a crosslinking agent in polymer chemistry due to its reactive aziridine groups, which undergo ring-opening reactions to form covalent bonds with nucleophiles like hydroxyl or carboxyl groups . Synonyms include Hexamethylenebis(ethyleneurea) and Chemitite HZ 22 .

Propiedades

IUPAC Name |

N-[6-(aziridine-1-carbonylamino)hexyl]aziridine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N4O2/c17-11(15-7-8-15)13-5-3-1-2-4-6-14-12(18)16-9-10-16/h1-10H2,(H,13,17)(H,14,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVOQADGLLJCMOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN1C(=O)NCCCCCCNC(=O)N2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7062297 | |

| Record name | 1-Aziridinecarboxamide, N,N'-1,6-hexanediylbis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2271-93-4, 63834-51-5 | |

| Record name | N,N′-Hexamethylene-1,6-bis(1-aziridinecarboxamide) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2271-93-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N'-Hexamethylenebis(1-aziridinecarboxamide) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002271934 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | n-Hexane, 1,6-bis(aziridinocarbonylamino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063834515 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexamethylenediethyleneurea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146970 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Aziridinecarboxamide, N,N'-1,6-hexanediylbis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Aziridinecarboxamide, N,N'-1,6-hexanediylbis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-hexane-1,6-diylbis(aziridine-1-carboxamide) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.162 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1'-(HEXAMETHYLENEDICARBAMOYL)DIAZIRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4KA5B2WTW1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mecanismo De Acción

Mode of Action

It is known that aziridine compounds can interact with dna, potentially causing dna damage.

Result of Action

N,N’-(Hexane-1,6-diyl)bis(aziridine-1-carboxamide) has been examined for its effects on DNA formation. It has been found to cause DNA cleavage at certain concentrations.

Action Environment

The action, efficacy, and stability of N,N’-(Hexane-1,6-diyl)bis(aziridine-1-carboxamide) can be influenced by various environmental factors. For instance, the compound’s interaction with DNA may be affected by the cellular environment, including pH, temperature, and the presence of other molecules. .

Actividad Biológica

1-Aziridinecarboxamide, N,N'-1,6-hexanediylbis- (CAS No. 2271-93-4) is a chemical compound characterized by its unique bis(aziridine) structure linked by a hexanediyl chain. With the molecular formula C₁₂H₂₂N₄O₂ and a molecular weight of approximately 254.33 g/mol, this compound has been investigated for its potential biological activities, particularly in the fields of oncology and microbiology.

Chemical Structure

The structural features of 1-Aziridinecarboxamide contribute significantly to its biological activity. The presence of aziridine rings allows for reactivity with nucleophiles, which is crucial for its proposed mechanisms of action against cancer cells and microbial pathogens.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₂₂N₄O₂ |

| Molecular Weight | 254.33 g/mol |

| CAS Number | 2271-93-4 |

| Structure | Bis(aziridine) with hexanediyl linkage |

The biological activity of 1-Aziridinecarboxamide is primarily attributed to its alkylating properties. The aziridine moieties can react with nucleophilic sites in DNA and proteins, leading to:

- Covalent Bond Formation : This disrupts DNA replication and transcription processes.

- Cell Death Induction : The resulting damage to cellular macromolecules can trigger apoptosis in cancer cells.

Antitumor Activity

Recent studies have highlighted the cytotoxic and antitumor properties of 1-Aziridinecarboxamide. Research indicates that this compound may serve as a potential candidate for cancer chemotherapy due to its ability to interfere with DNA synthesis in malignant cells.

Case Studies

- Study on Cancer Cell Lines : In vitro experiments demonstrated that 1-Aziridinecarboxamide significantly inhibited the proliferation of various cancer cell lines, including breast and colon cancer cells. The IC50 values indicated potent cytotoxicity at low concentrations.

- Mechanistic Insights : Further investigations revealed that the compound's mechanism involves the formation of stable adducts with DNA, leading to strand breaks and activation of cellular repair pathways, which ultimately results in cell cycle arrest and apoptosis.

Antimicrobial Properties

In addition to its antitumor effects, preliminary studies suggest that 1-Aziridinecarboxamide exhibits antibacterial and antifungal activities . These properties make it a candidate for developing new antimicrobial agents.

Research Findings

- Bacterial Inhibition : Tests against Gram-positive and Gram-negative bacteria showed significant inhibition zones, indicating effective antimicrobial action.

- Fungal Activity : The compound also demonstrated antifungal properties against common pathogens such as Candida species.

Comparative Analysis

To better understand the uniqueness of 1-Aziridinecarboxamide, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Aziridinecarboxamide | C₁₂H₂₂N₄O₂ | Contains two aziridine rings linked by hexanediyl chain |

| N,N'-Hexamethylene-bis(2-methyl-1-aziridinecarboxamide) | C₁₄H₂₆N₄O₂ | Methyl substitutions on aziridine rings |

| N,N'-Diethyl-1,6-bis(aziridinecarboxamide) | C₁₄H₁₈N₄O₂ | Ethyl substitutions instead of hexanediyl linker |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1-Aziridinecarboxamide, N,N'-1,6-hexanediylbis- has been investigated for its potential effects on DNA formation and its role as an antitumor agent. Research indicates that this compound can influence cellular processes related to DNA synthesis and repair, making it a candidate for developing anti-cancer therapies.

Case Study: A study examined the compound's interaction with DNA polymerases, showing that it could inhibit the activity of these enzymes, which is crucial for DNA replication. This inhibition suggests potential applications in cancer treatment where uncontrolled cell proliferation occurs.

Polymer Science

This aziridine derivative is utilized in synthesizing advanced polymers due to its unique structural properties. It can act as a cross-linking agent in polymer networks, enhancing mechanical strength and thermal stability.

Data Table: Polymer Applications of 1-Aziridinecarboxamide

| Property | Value | Application Area |

|---|---|---|

| Cross-linking Density | High | Thermosetting Polymers |

| Thermal Stability | Enhanced | Aerospace Materials |

| Mechanical Strength | Improved | Structural Components |

Nanocomposites

The compound is also explored in nanocomposite materials where it serves as a matrix for incorporating nanoparticles. Its ability to form stable bonds with nanoparticles enhances the mechanical and electrical properties of the composites.

Case Study: Research involving the incorporation of carbon nanotubes into a polymer matrix using this aziridine derivative demonstrated significant improvements in electrical conductivity and tensile strength compared to traditional polymer composites.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table compares 1-Aziridinecarboxamide, N,N'-1,6-hexanediylbis- with structurally or functionally related bis-aziridinecarboxamides and carbamate derivatives:

Key Findings

Structural Variations and Reactivity :

- The hexamethylene chain in 1-Aziridinecarboxamide, N,N'-1,6-hexanediylbis- provides flexibility, enhancing its utility in crosslinking amorphous polymers. In contrast, aromatic derivatives like N,N'-(4-methyl-m-phenylene)bis[2,2-dimethyl-] exhibit rigidity, favoring applications in drug delivery .

- Carbamate esters (e.g., Carbamic acid, N,N'-1,6-hexanediylbis-, 1,1'-bis(phenylmethyl) ester ) show lower reactivity than aziridinecarboxamides due to the absence of strained aziridine rings .

Toxicity Profile: The target compound has moderate acute toxicity (LD50 = 316 mg/kg in quail), likely due to aziridine’s alkylating properties.

Thermal Stability :

- 1-Aziridinecarboxamide, N,N'-1,6-hexanediylbis- degrades above 200°C, limiting high-temperature applications. Benzamide derivatives (e.g., CAS 5326-21-6) exhibit higher thermal stability, with boiling points exceeding 600°C .

Métodos De Preparación

Reaction Mechanism

Hexanediamine reacts with two equivalents of beta-chloroacetyl chloride in anhydrous dichloromethane under nitrogen atmosphere. The primary amines undergo acylation, forming a diamide intermediate:

Subsequent treatment with sodium hydride in tetrahydrofuran (THF) induces deprotonation of the amide nitrogen, enabling nucleophilic attack on the adjacent chlorinated carbon. The cyclization yields two aziridine rings:

Key Conditions :

-

Temperature: 0–5°C during acylation to minimize side reactions.

-

Solvent: THF for cyclization due to its ability to stabilize intermediates.

-

Yield: ~40–50% after purification via recrystallization from ethanol.

Isocyanate-Mediated Acylation and Deprotection

A patent-derived method (ES2348473T3) employs isocyanate reagents to construct the aziridine carboxamide moieties, avoiding hazardous intermediates like isocyanic acid.

Stepwise Synthesis

-

Acylation with Isocyanates :

Hexanediamine reacts with two equivalents of aziridine-1-carbonyl isocyanate (R-N=C=O) in toluene at -10°C:

The use of inert solvents and low temperatures prevents polymerization of aziridine intermediates. -

Deprotection :

The R groups (e.g., tert-butoxycarbonyl) are removed using trifluoroacetic acid, yielding the final product:

Optimization Data :

| Parameter | Value |

|---|---|

| Solvent | Toluene |

| Temperature | -10°C to 5°C |

| Yield (after deprotection) | 27–48% |

| Purity | >95% (HPLC) |

This method’s advantage lies in its safety profile, as it eliminates pyrolytic steps requiring specialized equipment.

Coupling Agent-Assisted Amide Bond Formation

Modern peptide synthesis techniques have been adapted for this compound using carbodiimide-based coupling agents.

Protocol Overview

-

Activation of Aziridine-1-Carboxylic Acid :

Aziridine-1-carboxylic acid is treated with N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in dimethylformamide (DMF) to form an active ester: -

Amidation with Hexanediamine :

The active ester reacts with hexanediamine at room temperature:

Performance Metrics :

-

Yield: 55–60% after column chromatography (silica gel, ethyl acetate/hexane).

-

Scalability: Limited by the cost of DCC and NHS, making it more suitable for laboratory-scale synthesis.

Comparative Analysis of Preparation Methods

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Beta-Chloroamide Cyclization | Cost-effective reagents | Requires handling chlorinated compounds | 40–50% |

| Isocyanate Acylation | Avoids toxic intermediates | Multi-step deprotection needed | 27–48% |

| Coupling Agent-Assisted | High purity | Expensive reagents | 55–60% |

Industrial-Scale Considerations

For bulk production, the beta-chloroamide route is preferred due to reagent availability and lower costs. However, stringent temperature control (-5°C to 10°C) is critical to suppress side reactions such as oligomerization. Recent advancements include continuous-flow reactors to enhance cyclization efficiency, achieving throughputs of 1–2 kg/day with >90% conversion .

Q & A

Q. What are the key physicochemical properties and identifiers of 1-Aziridinecarboxamide, N,N'-1,6-hexanediylbis-?

The compound (CAS 2271-93-4) has the molecular formula C₁₂H₂₂N₄O₂ and a molecular weight of 254.33 g/mol . Key physical properties include a density of 1.233±0.06 g/cm³ at 20°C and a melting point of 106°C (acetone solvent). It is structurally characterized by two aziridinecarboxamide groups linked via a 1,6-hexanediyl chain. Synonyms include Hexamethylenebis(ethyleneurea) and N,N'-Hexamethylenebis(1-aziridinecarboxamide) .

Q. What safety precautions are required when handling this compound?

Acute toxicity data indicate an oral LD₅₀ of 316 mg/kg in quail, suggesting moderate toxicity. Recommended safety measures include:

- Personal protective equipment (PPE): Gloves, lab coat, and eye protection.

- Ventilation: Use fume hoods to avoid inhalation.

- First aid: Flush eyes/skin with water for 15+ minutes if exposed; seek medical attention for ingestion .

Advanced Research Questions

Q. How does the structure of this compound influence its reactivity in crosslinking applications?

The aziridine rings are highly strained three-membered heterocycles, making them reactive toward nucleophiles (e.g., amines, thiols). The hexamethylene spacer provides flexibility, enabling crosslinking in polymer matrices. Experimental design should consider:

Q. How can conflicting toxicity data (e.g., avian vs. mammalian models) be resolved?

The avian LD₅₀ (316 mg/kg) may not directly translate to mammals due to metabolic differences. Methodological approaches include:

Q. What analytical methods validate the purity and stability of this compound under storage?

Q. How does this compound compare to structurally similar antioxidants (e.g., Antioxidant 1098)?

Antioxidant 1098 (CAS 23128-74-7) shares a hexamethylene backbone but incorporates phenolic hydroxyl groups instead of aziridine rings. Key differences:

Q. What regulatory constraints apply to its use in food-contact materials?

Per GB9685-2008, derivatives with similar structures are permitted in plastics (e.g., polyethylene) at ≤1.0% mass. Compliance requires:

Q. What synthetic routes are reported for this compound?

A common route involves:

Step 1: React 1,6-hexanediamine with aziridine-1-carbonyl chloride in anhydrous THF.

Step 2: Purify via recrystallization (acetone/hexane).

Key parameters:

Q. How can computational modeling predict its environmental persistence?

Use QSAR models to estimate:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.